5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound featuring a benzodioxole core substituted with dibromo and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. One common approach includes:
Formation of the Benzodioxole Core: Starting with a suitable precursor, the benzodioxole core is synthesized through a series of reactions involving bromination and methoxylation.
Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) and amines.
Final Coupling: The final step involves coupling the benzodioxole core with the oxazole ring, typically using hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-[(4,6-DIBROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-[(4,6-DICHLORO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: Chlorine atoms instead of bromine, affecting its biological activity and chemical stability.
Uniqueness
The presence of both dibromo and methoxy groups in 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE makes it unique in terms of its electronic properties and reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H13Br2N3O5 |
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Molecular Weight |
451.07 g/mol |
IUPAC Name |
5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C13H13Br2N3O5/c1-20-10-8(14)6(9(15)11-12(10)22-4-21-11)2-5-3-7(18-23-5)13(19)17-16/h5H,2-4,16H2,1H3,(H,17,19) |
InChI Key |
BUFTWLNQFDKHAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)CC3CC(=NO3)C(=O)NN)Br |
Origin of Product |
United States |
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